Ethyl 3-(2-chloroanilino)-2-cyanoacrylate
CAS No.: 64317-75-5
Cat. No.: VC3900648
Molecular Formula: C12H11ClN2O2
Molecular Weight: 250.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 64317-75-5 |
---|---|
Molecular Formula | C12H11ClN2O2 |
Molecular Weight | 250.68 g/mol |
IUPAC Name | ethyl 3-(2-chloroanilino)-2-cyanoprop-2-enoate |
Standard InChI | InChI=1S/C12H11ClN2O2/c1-2-17-12(16)9(7-14)8-15-11-6-4-3-5-10(11)13/h3-6,8,15H,2H2,1H3 |
Standard InChI Key | SWCQAAUPCCUXBT-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(=CNC1=CC=CC=C1Cl)C#N |
Canonical SMILES | CCOC(=O)C(=CNC1=CC=CC=C1Cl)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Ethyl 3-(2-chloroanilino)-2-cyanoacrylate (IUPAC name: ethyl (E)-3-(2-chlorophenylamino)-2-cyanoacrylate) is an α,β-unsaturated ester featuring:
-
A cyano group (-C≡N) at the α-position,
-
A 2-chloroanilino group (-NH-C6H4-Cl) at the β-position,
-
An ethyl ester (-COOEt) terminus.
The molecular formula is C12H11ClN2O2, with a calculated molecular weight of 258.68 g/mol. The 2-chloroanilino moiety introduces steric and electronic effects distinct from para-substituted analogs like ethyl 3-(4-chlorophenyl)-2-cyanoacrylate, which has a molecular weight of 235.66 g/mol .
Stereoelectronic Features
The compound’s reactivity is influenced by:
-
Conjugation: The acrylate backbone allows resonance stabilization, polarizing the α-carbon for nucleophilic attack.
-
Steric hindrance: The ortho-chloro substituent on the anilino group may impede rotational freedom and alter binding interactions.
-
Electron-withdrawing effects: The cyano and ester groups enhance electrophilicity, while the chloro-anilino group modulates electron density via inductive effects .
Synthesis and Reaction Chemistry
Synthetic Pathways
The synthesis of ethyl 3-(2-chloroanilino)-2-cyanoacrylate can be inferred from methods used for analogous cyanoacrylates :
Condensation of Ethyl Cyanoacetate with 2-Chloroaniline
A plausible route involves the base-catalyzed Knoevenagel condensation:
-
Reactants: Ethyl cyanoacetate and 2-chloroaniline in a 1:1 molar ratio.
-
Conditions: Reflux in ethanol or 1,4-dioxane with catalytic sodium acetate.
-
Mechanism: Dehydration forms the α,β-unsaturated ester.
This method mirrors the synthesis of 2-cyano-N-(5-methylthiazol-2-yl)acetamide, where ethyl cyanoacetate reacted with amines under reflux to yield cyanoacrylates .
Alternative Routes
-
Michael addition: Ethyl cyanoacrylate could react with 2-chloroaniline in the presence of a Lewis acid.
-
Post-functionalization: Introducing the chloro-anilino group after acrylate formation, though this risks side reactions.
Reaction Behavior
The compound’s α,β-unsaturation makes it reactive toward:
-
Nucleophiles: Thiols, amines, and alcohols can undergo conjugate addition.
-
Polymerization: Anionic initiators (e.g., moisture) may trigger chain-growth polymerization, a hallmark of cyanoacrylates .
Physical and Chemical Properties
Physicochemical Profile
Property | Value/Description | Source Analogy |
---|---|---|
Melting point | Estimated 80–90°C | |
Solubility | Soluble in DMF, THF; insoluble in H2O | |
Stability | Moisture-sensitive; prone to polymerization |
Spectroscopic Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume